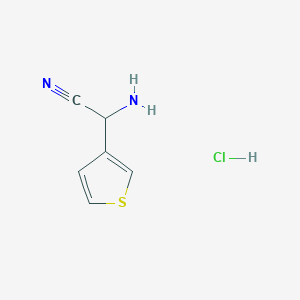

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

説明

“2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 127698-22-0 . It has a molecular weight of 174.65 and its IUPAC name is amino (3-thienyl)acetonitrile hydrochloride . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H . This code provides a standard way to encode the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 72.23° C , and the predicted boiling point is approximately 262.4° C at 760 mmHg . The predicted density is approximately 1.3 g/cm^3 , and the predicted refractive index is n20D 1.60 .科学的研究の応用

Medicinal Chemistry

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride plays a significant role in medicinal chemistry due to the biological activity of thiophene derivatives. These compounds are known for their therapeutic properties and have been used to develop drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .

Material Science

In material science, thiophene derivatives like 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride are utilized for their conductive properties. They are integral in the development of organic semiconductors due to their ability to facilitate electron transport, which is essential for the function of various electronic devices .

Industrial Chemistry

Thiophene-based compounds are employed as corrosion inhibitors in industrial chemistry. Their molecular structure allows them to form protective layers on metals, preventing oxidative damage and extending the lifespan of industrial machinery and infrastructure .

Organic Semiconductors

The thiophene ring found in 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a critical component in the advancement of organic semiconductors. These materials are used to create thin-film transistors and other electronic components that are lighter, more flexible, and potentially more cost-effective than traditional silicon-based semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also pivotal in the fabrication of OFETs. The sulfur atom in the thiophene ring contributes to the semiconductor’s ability to switch between different conductive states, which is fundamental for the operation of OFETs .

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is used in the production of OLEDs. The electron-rich nature of thiophene allows for efficient light emission, which is key to creating brighter and more energy-efficient screens .

Proteomics Research

This compound is a valuable biochemical tool in proteomics research. It can be used to study protein interactions and functions, which is crucial for understanding cellular processes and developing new therapeutic strategies .

Synthesis of Biologically Active Compounds

Finally, 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is involved in the synthesis of various biologically active compounds. Its reactivity allows chemists to create complex molecules that can interact with biological systems in specific ways, leading to the discovery of new drugs and treatments .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

特性

IUPAC Name |

2-amino-2-thiophen-3-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJYUBNDQYQXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2916804.png)